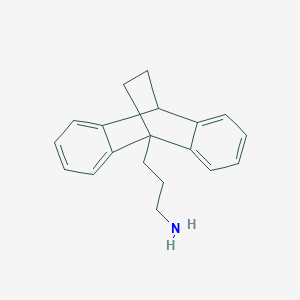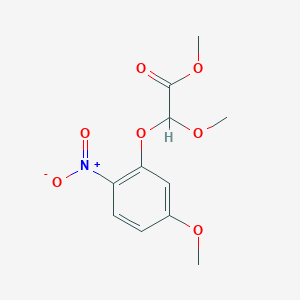
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is a chemical compound that has been widely used in scientific research for various purposes. It is a synthetic organic compound that belongs to the class of nitroaromatic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is not well understood. However, it is believed to act as a nitroaromatic compound that can undergo reduction to form nitroso and hydroxylamine intermediates. These intermediates can then react with various biomolecules such as proteins and DNA to form adducts.
Efectos Bioquímicos Y Fisiológicos
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to have various biochemical and physiological effects such as:
1. Inhibition of enzyme activity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to inhibit the activity of various enzymes such as acetylcholinesterase.
2. Induction of DNA damage: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to induce DNA damage in various cell lines.
3. Induction of oxidative stress: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been shown to induce oxidative stress in various cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has various advantages and limitations for lab experiments such as:
Advantages:
1. High purity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be synthesized with high purity using column chromatography.
2. Versatility: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used for various purposes such as organic synthesis, biochemical studies, and fluorescent probing.
Limitations:
1. Toxicity: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is toxic and can cause harm to living organisms.
2. Limited solubility: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has limited solubility in water, which can limit its use in some experiments.
Direcciones Futuras
There are various future directions for the use of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate such as:
1. Development of new fluorescent probes: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used as a scaffold to develop new fluorescent probes for various applications.
2. Investigation of its mechanism of action: Further studies are required to investigate the mechanism of action of Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate.
3. Development of new organic compounds: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate can be used as a reagent to synthesize new organic compounds with various applications.
Conclusion:
In conclusion, Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is a synthetic organic compound that has been widely used in scientific research for various purposes. It can be synthesized with high purity using column chromatography and has various advantages and limitations for lab experiments. Further studies are required to investigate its mechanism of action and develop new applications for this compound.
Métodos De Síntesis
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is synthesized by the reaction of 5-methoxy-2-nitrophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dimethylformamide or dimethyl sulfoxide at a temperature of around 100°C. The product is then purified by column chromatography to obtain pure Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate.
Aplicaciones Científicas De Investigación
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used in scientific research for various purposes such as:
1. As a reagent in organic synthesis: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate is used as a reagent in organic synthesis to synthesize various organic compounds.
2. As a probe in biochemical studies: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used as a probe in biochemical studies to investigate the mechanism of action of various enzymes.
3. As a fluorescent probe: Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate has been used as a fluorescent probe to study the binding of various molecules to proteins.
Propiedades
Número CAS |
55544-88-2 |
|---|---|
Nombre del producto |
Methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate |
Fórmula molecular |
C11H13NO7 |
Peso molecular |
271.22 g/mol |
Nombre IUPAC |
methyl 2-methoxy-2-(5-methoxy-2-nitrophenoxy)acetate |
InChI |
InChI=1S/C11H13NO7/c1-16-7-4-5-8(12(14)15)9(6-7)19-11(18-3)10(13)17-2/h4-6,11H,1-3H3 |
Clave InChI |
VXACZFMHEVLJFB-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC(C(=O)OC)OC |
SMILES canónico |
COC1=CC(=C(C=C1)[N+](=O)[O-])OC(C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



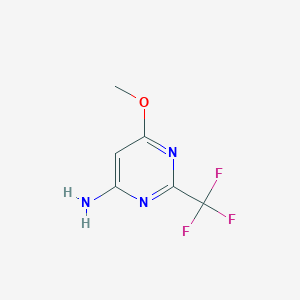
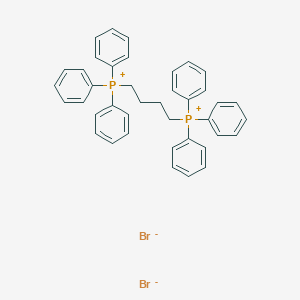
![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)
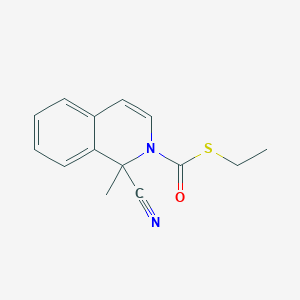
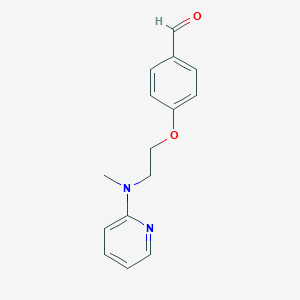
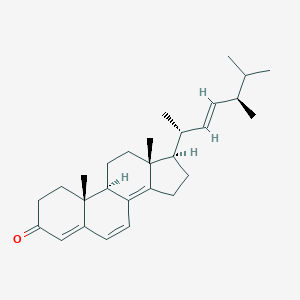
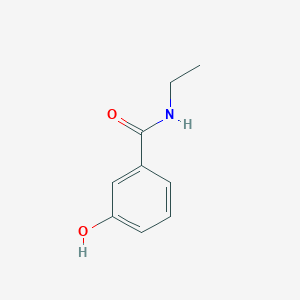


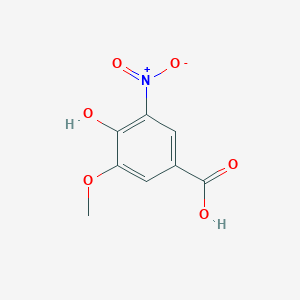
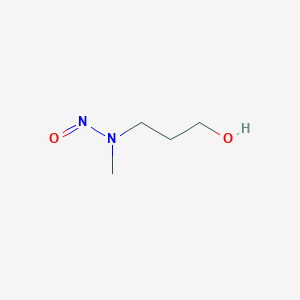
![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)

